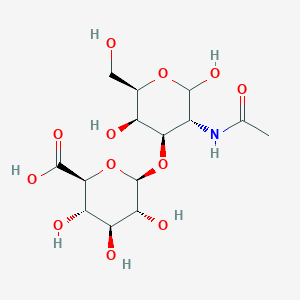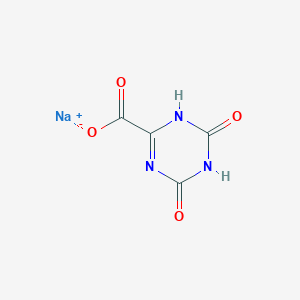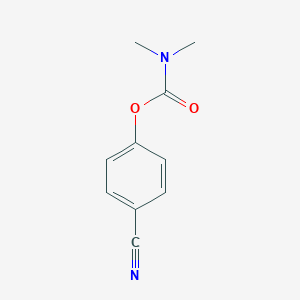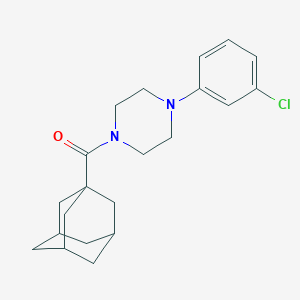![molecular formula H8N3O13Sc B231553 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- CAS No. 16987-28-3](/img/structure/B231553.png)
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a heterocyclic compound that has gained significant attention in the field of pharmaceutical research. It is a potent drug candidate that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been reported to inhibit the expression of various oncogenes and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. Moreover, it has been reported to modulate various neurotransmitter systems and improve cognitive function.
Biochemical and Physiological Effects:
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. Additionally, it has been shown to reduce the production of reactive oxygen species and prevent oxidative damage to cells. Moreover, it has been reported to improve mitochondrial function and enhance cellular energy production.
実験室実験の利点と制限
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several advantages as a drug candidate for lab experiments. It has shown potent anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various research applications. Additionally, it has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some labs. Furthermore, its stability and solubility properties can pose challenges in formulation and delivery.
将来の方向性
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has several potential future directions for research. One area of interest is the development of novel formulations and delivery systems to improve its solubility and stability properties. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, its potential use in combination therapy with other drugs for the treatment of various diseases needs to be explored. Furthermore, its potential use in preclinical and clinical studies for the treatment of various diseases needs to be investigated.
合成法
The synthesis of 1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation reaction of p-(diethylamino)benzaldehyde with cyclohexanone in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to obtain the desired compound. Other methods, such as the use of Grignard reagents and palladium-catalyzed reactions, have also been reported in the literature.
科学的研究の応用
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- has shown promising results in various scientific research applications. It has been extensively studied for its anticancer properties and has shown efficacy against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has shown anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Moreover, it has shown neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
CAS番号 |
16987-28-3 |
|---|---|
製品名 |
1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro- |
分子式 |
H8N3O13Sc |
分子量 |
273.4 g/mol |
IUPAC名 |
4-[(Z)-azepan-1-yliminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C17H27N3/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-20-13-7-5-6-8-14-20/h9-12,15H,3-8,13-14H2,1-2H3/b18-15- |
InChIキー |
DBJDUPSNGKBPPH-SDXDJHTJSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\N2CCCCCC2 |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCCCCC2 |
同義語 |
1-[[p-(Diethylamino)benzylidene]amino]hexahydro-1H-azepine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)


![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

